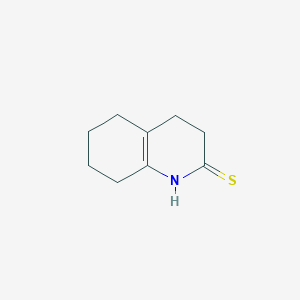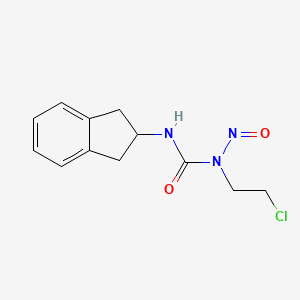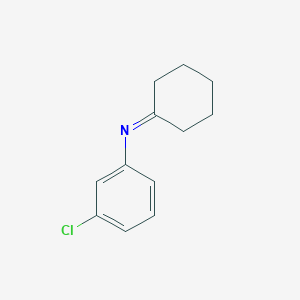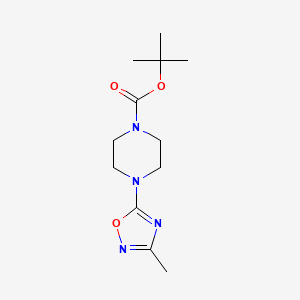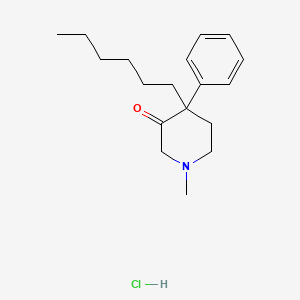![molecular formula C13H18ClNO B14008118 7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride CAS No. 59777-06-9](/img/structure/B14008118.png)
7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Methoxyphenyl)-1-azabicyclo[221]heptane hydrochloride is a bridged heterocyclic compound It is a derivative of 7-azabicyclo[221]heptane, which is known for its presence in various biologically active substances
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride typically involves the following steps:
Formation of the 7-azabicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the 4-methoxyphenyl group: This step often involves a substitution reaction where the 4-methoxyphenyl group is introduced to the bicyclic core.
Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Azabicyclo[2.2.1]heptane: The parent compound, known for its presence in various biologically active substances.
Epibatidine: A potent acetylcholine nicotinic receptor agonist with a similar bicyclic structure.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with interesting biological activity.
Uniqueness
7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride is unique due to the presence of the 4-methoxyphenyl group, which may confer specific biological activities or chemical properties not found in similar compounds.
Propriétés
Numéro CAS |
59777-06-9 |
|---|---|
Formule moléculaire |
C13H18ClNO |
Poids moléculaire |
239.74 g/mol |
Nom IUPAC |
7-(4-methoxyphenyl)-1-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-15-12-4-2-10(3-5-12)13-11-6-8-14(13)9-7-11;/h2-5,11,13H,6-9H2,1H3;1H |
Clé InChI |
SDGJBZIPPQIZRP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2C3CCN2CC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(1-benzofuran-2-yl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-morpholin-4-yldiazene](/img/structure/B14008035.png)
![(Benzylimino)diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14008050.png)



![1,2,3,4,5,6-Hexakis[(3,5-dimethylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008077.png)
